molecular formula C9H8N4O2S B2775010 4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol CAS No. 67572-54-7

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2775010
CAS RN: 67572-54-7
M. Wt: 236.25
InChI Key: CGGURDJNAHFULQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol, also known as 4-Amino-5-benzodioxolyl-4H-1,2,4-triazole-3-thiol or simply ABT, is a synthetic organic compound that has a wide range of uses in scientific research. ABT has been used in a variety of research applications, including as a reagent for the synthesis of organic compounds, as a fluorescent dye for imaging, and as a bioactive compound for studying biochemical and physiological processes.

Scientific Research Applications

Antimicrobial Properties

This compound has been synthesized to enhance antimicrobial properties. It is a hybrid heterocyclic that contains different pharmacophores, such as benzodioxole and triazolo-thiadiazole. The in vitro antimicrobial activities of newly synthesized compounds were also evaluated .

Analgesic and Anti-inflammatory Activities

Various 1,2,4-triazole derivatives have been reported to possess diverse types of biological activities such as analgesic and anti-inflammatory .

Anticancer Properties

1,2,4-triazole derivatives have also been reported to possess anticancer properties .

Antimycobacterial Properties

1,2,4-triazole derivatives have been reported to possess antimycobacterial properties .

Antitumor Properties

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed system have been found to possess varying pharmacological activities such as antitumor .

Anticonvulsant Properties

Derivatives of 1,2,4-triazole and 1,3,4-thiadiazole condensed system have been found to possess anticonvulsant activities .

Nitric Oxide (NO) Donor

Synthesized (4-nitro-1,2,3-triazolyl)furoxans were found to be capable of NO release in a broad range of concentrations, thus providing a novel platform for future drug design and related biomedical applications of heterocyclic NO donors .

Construction of Nitrogen-Containing Heterocyclic Scaffolds

The 4-nitro-1,2,3-triazole motif can be assembled using a straightforward protocol, which is beneficial for the construction of various nitrogen-containing heterocyclic scaffolds .

properties

IUPAC Name

4-amino-3-(1,3-benzodioxol-5-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2S/c10-13-8(11-12-9(13)16)5-1-2-6-7(3-5)15-4-14-6/h1-3H,4,10H2,(H,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGURDJNAHFULQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=S)N3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazole-3-thiol

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